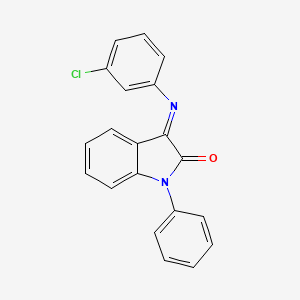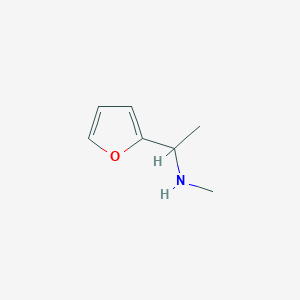
(3-Methyl-1,2-benzoxazol-6-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzoxazole derivatives involves various methods . A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The method to synthesize the designed benzoxazole derivatives is given in Scheme 1. Initially, 2- (chloromethyl)-1 H -benzo [ d ]imidazole ( I) was synthesized by the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid .
Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized via different pathways . The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole . An iron-catalyzed hydrogen transfer strategy for the redox condensation of o-hydroxynitrobenzenes with alcohols provides a wide range of 2-substituted benzoxazoles .
Aplicaciones Científicas De Investigación
Catalyst for Huisgen 1,3-dipolar Cycloadditions
Research indicates that compounds with benzoxazole functionalities can serve as ligands in complex formations that catalyze Huisgen 1,3-dipolar cycloadditions. For instance, a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand forms a stable complex with CuCl, showcasing outstanding catalytic efficiency for CuAAC reactions under mild conditions, demonstrating the potential of benzoxazole derivatives in catalysis (Ozcubukcu et al., 2009).
Methanol as a Hydrogen Source and C1 Synthon
The utilization of methanol, potentially in reactions involving benzoxazole derivatives, highlights its role as a hydrogen source and C1 synthon in chemical synthesis and energy technologies. Research on methanol's application in organic synthesis underpins its importance in the development of clean and cost-competitive methods, including the selective N-methylation of amines (Sarki et al., 2021).
Encapsulation in Zeolite for Catalysis
The encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligand in zeolite Y serves as an efficient reusable catalyst for the oxidation of primary alcohols and hydrocarbons, showcasing the potential of combining benzoxazole derivatives with metal complexes for enhanced catalytic activity and reusability (Ghorbanloo & Alamooti, 2017).
Fluorescent Probes Based on Benzoxazole Skeleton
Benzoxazole derivatives have been explored for their photophysical properties, acting as efficient fluorescent probes. The emission bands of these compounds are sensitive to solvent polarity, indicating their potential use in sensing applications. High molar absorption coefficient values and fluorescence quantum yields make them suitable for various bio-imaging and sensing purposes (Guzow et al., 2007).
Direcciones Futuras
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives since 2018 . Therefore, it can be inferred that the research and development of benzoxazole derivatives, including “(3-Methyl-1,2-benzoxazol-6-yl)methanol”, have promising future directions.
Propiedades
IUPAC Name |
(3-methyl-1,2-benzoxazol-6-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-8-3-2-7(5-11)4-9(8)12-10-6/h2-4,11H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFITXKUYKYRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=CC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carboxamide](/img/structure/B2645556.png)




![2-(1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2645562.png)





![2-(2,5-Dimethoxyphenyl)imino-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2645575.png)
